molecular formula C24H23N3O4S B1229084 2-(2-Furanylmethylamino)benzoic acid [2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] ester

2-(2-Furanylmethylamino)benzoic acid [2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] ester

Cat. No.: B1229084
M. Wt: 449.5 g/mol
InChI Key: SDBYKVFCYXCLGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-furanylmethylamino)benzoic acid [2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] ester is a benzoate ester.

Scientific Research Applications

Chemical Reactions and Synthesis

  • O,N and N,N Double Rearrangement : The compound shows potential in chemical reactions involving O,N and N,N double rearrangement. This process involves condensing with benzoic acid in the presence of polyphosphoric acid trimethylsilyl ester, resulting in the formation of various rearranged products (Yokoyama, Hatanaka, & Sakamoto, 1985).
  • Positional Isomers of Thienopyrimidinones : In a study focused on condensation reactions, the compound was used to yield isomeric benzoic acids and their ethyl and phenacyl esters. This study highlights the compound's role in the formation of positional isomers, an important aspect in the field of organic chemistry (Kucherenko, Zadorozhny, & Kovtunenko, 2008).
  • Synthesis of Pyrrolo[1,2-a][1,4]benzodiazepines : The compound plays a key role in the synthesis of pyrrolo[1,2-a][1,4]benzodiazepines, indicating its importance in the synthesis of complex heterocyclic compounds (Schindler, Mokrov, Likhosherstov, & Gewald, 2008).

Chemical Transformations and Derivatives

  • Creation of Amino Acid Sulfonamides : Research shows the utility of the compound in the creation of novel amino acid derivatives. This demonstrates its application in synthesizing bioactive molecules and exploring new chemical spaces (Riabchenko et al., 2020).
  • Antigravitropic Activity Study : Studies have also looked into the antigravitropic activity of derivatives of this compound, indicating its potential in plant biology and agrichemical research (Modena, Pavanetto, & Mazza, 1994).

Novel Synthesis Methods

  • Enantioselective Preparation of Dihydropyrimidones : The compound is integral in the enantioselective preparation of dihydropyrimidones, showing its significance in producing chiral compounds, a crucial aspect in pharmaceutical chemistry (Goss, Dai, Lou, & Schaus, 2009).
  • Chemistry of Iminofurans : It plays a role in the recyclization reactions of iminofurans, indicating its use in complex organic transformations and synthesis (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).

Properties

Molecular Formula

C24H23N3O4S

Molecular Weight

449.5 g/mol

IUPAC Name

[2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 2-(furan-2-ylmethylamino)benzoate

InChI

InChI=1S/C24H23N3O4S/c1-15-8-9-17-19(12-25)23(32-21(17)11-15)27-22(28)14-31-24(29)18-6-2-3-7-20(18)26-13-16-5-4-10-30-16/h2-7,10,15,26H,8-9,11,13-14H2,1H3,(H,27,28)

InChI Key

SDBYKVFCYXCLGP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)COC(=O)C3=CC=CC=C3NCC4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Furanylmethylamino)benzoic acid [2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] ester
Reactant of Route 2
Reactant of Route 2
2-(2-Furanylmethylamino)benzoic acid [2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] ester
Reactant of Route 3
Reactant of Route 3
2-(2-Furanylmethylamino)benzoic acid [2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] ester
Reactant of Route 4
Reactant of Route 4
2-(2-Furanylmethylamino)benzoic acid [2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] ester
Reactant of Route 5
Reactant of Route 5
2-(2-Furanylmethylamino)benzoic acid [2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] ester
Reactant of Route 6
Reactant of Route 6
2-(2-Furanylmethylamino)benzoic acid [2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.